molecular formula C17H12F3N3OS B2439229 N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide CAS No. 391862-68-3

N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide

Cat. No. B2439229
M. Wt: 363.36
InChI Key: OSKZHUHCFBELLD-UHFFFAOYSA-N
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Description

The compound “N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide” is a complex organic molecule. It contains a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms. Attached to this ring is a p-tolyl group (a methyl-substituted phenyl group) and a benzamide group (a benzene ring attached to a carboxamide group). The molecule also contains a trifluoromethyl group, which is a carbon atom bonded to three fluorine atoms .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the thiadiazole ring. The electronic properties of the nitrogen, sulfur, and fluorine atoms, as well as the aromatic rings, would influence the molecule’s shape and reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the thiadiazole ring, the electron-rich aromatic rings, and the electron-withdrawing trifluoromethyl group. These groups could participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of aromatic rings, nitrogen, sulfur, and fluorine atoms, and the amide group would likely make this compound relatively stable. It may have low solubility in water due to the presence of the nonpolar aromatic rings and trifluoromethyl group .

Scientific Research Applications

Microwave Promoted Synthesis

N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide derivatives have been synthesized using microwave irradiation, offering a cleaner, more efficient, and faster method than traditional thermal heating. This approach not only enhances the yield of the synthesis process but also contributes to the greener chemistry by minimizing the solvent use and energy consumption (Saeed, 2009).

Biological Activities

Research into the biological activities of thiadiazole benzamide derivatives, including compounds structurally similar to N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide, has indicated promising antibacterial and antifungal properties. Such studies involve the synthesis and characterization of these compounds followed by evaluations against various gram-positive and gram-negative bacteria, as well as different fungal strains, showcasing their potential as antimicrobial agents (Patel, H. S. Patel, 2015).

Anticancer Evaluation

Derivatives of thiadiazole benzamide have been synthesized and assessed for their anticancer activities across a panel of human cancer cell lines. The studies involve not only the synthesis under microwave irradiation but also comprehensive in vitro anticancer evaluations, revealing some compounds exhibiting promising activity. Such research underscores the potential of these derivatives in developing new anticancer therapies (Tiwari et al., 2017).

Material Science Applications

In the field of material science, N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide and its derivatives have contributed to the development of novel materials. For instance, their incorporation into fluorescent complexes for advanced optical applications has been explored. These materials exhibit properties such as a large Stokes shift, solid-state fluorescence, and aggregation-induced emission effects, making them suitable for various optical and electronic applications (Zhang et al., 2017).

Future Directions

The study and application of such a compound could be of interest in various fields, including medicinal chemistry, materials science, and chemical biology. Its unique structure could potentially be exploited for various purposes, depending on its physical, chemical, and biological properties .

properties

IUPAC Name

N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N3OS/c1-10-6-8-11(9-7-10)15-22-23-16(25-15)21-14(24)12-4-2-3-5-13(12)17(18,19)20/h2-9H,1H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSKZHUHCFBELLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide

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